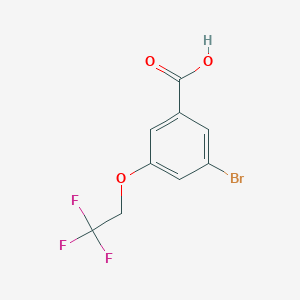

3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid

Description

Historical Context and Discovery

The synthesis of halogenated benzoic acids bearing trifluoroethoxy substituents emerged as a critical area of research in the late 20th century, driven by the demand for intermediates in pharmaceutical and agrochemical industries. 3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid (CAS 1180016-68-5) was first reported in the early 2000s as part of efforts to optimize Ullmann-type coupling reactions for introducing trifluoroethoxy groups into aromatic systems. Early methodologies relied on copper-catalyzed substitutions, as demonstrated in patents such as US6849762B2 (2001), which described the reaction of halogenated benzoic acids with trifluoroethanol in tetrahydrofuran (THF) using potassium tert-butoxide as a base.

Key advancements in its synthesis were tied to the development of flecainide acetate, an antiarrhythmic drug. The compound’s structural motif—a benzoic acid core with bromine and trifluoroethoxy groups—proved essential for constructing flecainide’s bis-trifluoroethoxy aromatic backbone. The introduction of phase-transfer catalysts like tris[2-(2-methoxy)-ethoxy]ethylamine (TDA-1) further refined the synthesis, enabling higher yields and scalability.

Table 1: Key Identifiers of 3-Bromo-5-(2,2,2-Trifluoroethoxy)-Benzoic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 1180016-68-5 | |

| Molecular Formula | C₉H₆BrF₃O₃ | |

| Molecular Weight | 299.04 g/mol | |

| IUPAC Name | 3-bromo-5-(2,2,2-trifluoroethoxy)benzoic acid |

Significance in Modern Organic Chemistry

The compound’s unique structure confers dual reactivity: the bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the trifluoroethoxy group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions. This combination makes it invaluable for:

- Pharmaceutical Intermediates : It serves as a precursor to flecainide and analogs, where the trifluoroethoxy group improves metabolic stability and bioavailability.

- Ligand Design : The bromine site allows functionalization for creating catalysts in asymmetric synthesis.

- Material Science : Its aromatic rigidity and halogen content enable use in liquid crystals and polymers requiring thermal stability.

Recent studies highlight its role in synthesizing fluorinated bioactive molecules, leveraging the trifluoroethoxy group’s lipophilicity to enhance blood-brain barrier penetration. For example, its incorporation into kinase inhibitors has improved target binding affinity due to fluorine’s electronegativity.

The compound’s synthetic flexibility is exemplified in Scheme 1 , where copper-mediated coupling with trifluoroethanol achieves regioselective substitution without side reactions:

$$ \text{C}6\text{H}3\text{Br(CO}2\text{H)} + \text{CF}3\text{CH}2\text{OH} \xrightarrow{\text{Cu, THF}} \text{C}6\text{H}3(\text{OCH}2\text{CF}3)\text{Br(CO}2\text{H)} $$

Propriétés

IUPAC Name |

3-bromo-5-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-6-1-5(8(14)15)2-7(3-6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQABZPKNBZNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OCC(F)(F)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Synthesis via Bromination and Etherification

- The initial step involves bromination of a suitable aromatic precursor, typically 5-(2,2,2-trifluoroethoxy)-benzoic acid or its derivatives, using brominating agents such as bromine in aqueous or organic solvents.

- The brominated intermediate is then subjected to nucleophilic substitution with 2,2,2-trifluoroethanol or its derivatives to introduce the trifluoroethoxy group.

- Bromination is typically performed under controlled temperature conditions (0–25°C) to prevent polybromination.

- Etherification often employs reagents like sodium hydride or sodium metal in aprotic solvents (N,N-dimethylformamide, N,N-dimethylacetamide, or N-methylpyrrolidone).

- Example: Reaction of 5-bromo-2-chlorobenzoic acid with 2,2,2-trifluoroethanol in the presence of sodium hydride yields the trifluoroethoxy derivative.

- The process described in patent US6288271B1 involves reacting hydroxybenzoic acids with trifluoroethyl triflate, but this method is costly due to the expense of triflate reagents.

- An alternative involves in situ generation of sodium trifluoroethoxide from trifluoroethanol and sodium hydride, followed by nucleophilic substitution on halogenated benzoic acids.

Oxidation of Trifluoroethoxyacetophenones

- Synthesis begins with trifluoroethoxyacetophenones, which are oxidized to the corresponding benzoic acids.

- Oxidation agents such as hypochlorite or potassium permanganate are employed.

- Oxidation typically occurs under basic conditions at room temperature or slightly elevated temperatures.

- Partial halogenation of the aromatic ring can occur, which necessitates careful control of reaction parameters to avoid undesired side products.

- Lair (GB 2045 760A) describes oxidation of trifluoroethoxyacetophenones to trifluoroethoxybenzoic acids, but with the drawback of potential ring halogenation, complicating purification.

Preparation via Brominated Precursors and Subsequent Functionalization

- Starting from 2,5-dibromotoluene, the methyl group is functionalized with trifluoroethoxy groups through nucleophilic substitution.

- The methyl group can be oxidized to a carboxylic acid, yielding the target compound.

- 2,5-Dibromotoluene reacts with sodium 2,2,2-trifluoroethoxide (prepared in situ from trifluoroethanol and sodium hydride) in N,N-dimethylformamide at approximately 85–105°C.

- Oxidation of the methyl group to the carboxylic acid is performed using potassium permanganate or sodium permanganate.

- Patent EP1918280A1 details this process, emphasizing high yields (~81.6%) for the intermediate 2,5-bis(2,2,2-trifluoroethoxy)toluene, which is then oxidized to the acid.

- This approach offers a scalable route with controlled reaction conditions and high selectivity.

Conversion of Ester Derivatives

- Esterification of the acid with methanol or other alcohols in the presence of sulfuric acid or other catalysts produces methyl esters.

- Hydrolysis or saponification of methyl esters yields the free acid.

- Esterification is typically conducted under reflux with excess methanol.

- Hydrolysis can be performed with aqueous base (NaOH or KOH) under mild conditions.

- The synthesis of methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate is a common intermediate step before hydrolysis to the acid, as described in bench chemistry literature.

Summary Data Table

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Bromination & Etherification | Hydroxybenzoic acid derivatives | Bromine, trifluoroethanol, NaH | 0–25°C for bromination; reflux for etherification | 75–85% | Straightforward, scalable | Potential over-bromination, side reactions |

| Oxidation of Acetophenones | Trifluoroethoxyacetophenones | Hypochlorite, KMnO₄ | Room temp to mild heat | 70–80% | Good selectivity | Ring halogenation risk |

| Brominated Precursors + Nucleophilic Substitution | 2,5-Dibromotoluene | NaOCH₂CF₃, NaH, oxidants | 85–105°C | 81.6% (intermediate), 70–80% (final) | High yield, scalable | Multi-step process |

| Esterification & Hydrolysis | Carboxylic acids | H₂SO₄, methanol | Reflux | 90–95% (ester); 85–90% (acid) | Widely used | Requires purification |

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to yield alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

Oxidation Products: Carboxylate salts or esters.

Reduction Products: Alcohol derivatives of the benzoic acid.

Applications De Recherche Scientifique

3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid finds applications in several fields:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituent positions, and molecular properties:

²Synthesis described in .

Key Observations:

- Substituent Position : The position of bromine and trifluoroethoxy groups significantly influences electronic and steric properties. For example, 3-bromo substitution (meta to the carboxylic acid) may enhance hydrogen-bonding interactions in drug-receptor binding compared to ortho-substituted analogs .

Comparative Reaction Yields:

Activité Biologique

3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid is an organic compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₉H₈BrF₃O₃

Molecular Weight: Approximately 299.04 g/mol

CAS Number: 1180016-68-5

The compound features a bromine atom and a trifluoroethoxy group attached to a benzoic acid moiety, which contributes to its distinct physical and chemical properties. The trifluoroethoxy group enhances lipophilicity, potentially affecting cellular uptake and distribution in biological systems.

The biological activity of 3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid may involve interactions with various biomolecules:

- Enzyme Interaction: The compound may act as an inhibitor or modulator of specific enzymes due to its structural similarities with other bioactive compounds. For instance, its bromine atom can participate in halogen bonding interactions that influence enzyme-substrate dynamics.

- Cellular Uptake: Enhanced lipophilicity from the trifluoroethoxy group allows for better membrane permeability, facilitating the compound's entry into cells where it can exert its effects.

Antimicrobial Properties

Preliminary studies suggest that 3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid may exhibit antimicrobial activity. Its structural similarities to known antimicrobial agents indicate potential efficacy against various pathogens. However, specific mechanisms and targets remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid, it is useful to compare it with structurally related compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-(trifluoromethyl)benzoic acid | Bromine atom; trifluoromethyl group | Potential anti-inflammatory and antimicrobial activities |

| 3-Chloro-5-(trifluoroethoxy)-benzoic acid | Chlorine instead of bromine; similar ethoxy group | Investigated for similar therapeutic properties |

| 3-Bromo-5-(trifluoromethoxy)benzoic acid | Trifluoromethoxy instead of trifluoroethoxy | Limited studies; potential for different reactivity patterns |

This table highlights how variations in halogen substituents and functional groups can influence the biological activities of benzoic acid derivatives.

Case Studies and Research Findings

Recent studies have evaluated the biological effects of various benzoic acid derivatives. For instance:

- Protein Degradation Pathways: A study demonstrated that certain benzoic acid derivatives could promote the activity of proteasomal and autophagic pathways in human fibroblasts. Although 3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid was not specifically tested, its structural relatives showed significant activation levels of these pathways .

- Cytotoxicity Evaluations: In vitro assays indicated that some benzoic acid derivatives exhibited low cytotoxicity across various cell lines while enhancing proteasome activity. This suggests a potential therapeutic window for compounds like 3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid in treating age-related diseases without significant toxicity .

Q & A

Basic Research Questions

Q. What are the methodological steps to synthesize 3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid, and how can reaction conditions be optimized?

- Answer : A common approach involves halogenation and etherification of a benzoic acid precursor. For example, trifluoroethoxy groups can be introduced via nucleophilic substitution using 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Bromination is typically achieved using N-bromosuccinimide (NBS) with a radical initiator like AIBN. Optimization includes:

- Molar ratios : A 1:1.8 molar ratio of acid to trifluoroethyl reagent improves yield .

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity for amidation or esterification .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure of this compound?

- Answer :

- ¹H/¹³C NMR : The trifluoroethoxy group shows a characteristic quartet (δ ~4.5 ppm for -OCH₂CF₃) and a singlet for the aromatic bromine-substituted protons. Carboxylic acid protons appear as a broad peak at δ ~12-13 ppm .

- Mass spectrometry (EI-MS) : The molecular ion peak ([M]⁺) at m/z 318 (C₁₁H₈BrF₃O₃) confirms the molecular weight. Fragmentation patterns (e.g., loss of COOH or CF₃CH₂O groups) validate substituents .

Advanced Research Questions

Q. What computational strategies are effective in studying the binding affinity of this compound to biological targets?

- Answer : Molecular docking tools like AutoDock4 can model interactions. Key steps include:

- Receptor flexibility : Incorporate side-chain flexibility for residues in the binding pocket (e.g., using HIV protease as a model system) .

- Grid parameters : Set grid boxes to cover the active site (e.g., 60 × 60 × 60 Å) with 0.375 Å spacing.

- Scoring functions : Use the Lamarckian genetic algorithm (LGA) to rank binding poses. The trifluoroethoxy group’s electron-withdrawing effects enhance hydrophobic interactions .

Q. How can contradictory data on substituent effects (e.g., bromine vs. fluorine) in reaction mechanisms be resolved?

- Answer :

- Controlled experiments : Compare reaction rates of brominated vs. fluorinated analogs under identical conditions (solvent, temperature).

- DFT calculations : Analyze electronic effects (e.g., Hammett σ values) to predict substituent influence on reaction pathways.

- HPLC monitoring : Track intermediate formation (e.g., acyl chloride in amidation) to identify rate-limiting steps .

Q. What catalytic systems are effective for amide bond formation involving this carboxylic acid derivative?

- Answer :

- Boric acid catalysis : Activates the carbonyl group via electron density reduction, enabling nucleophilic attack by amines (0.1 eq. catalyst, 80°C, 2 hours) .

- Carbodiimide coupling (EDC/HOBt) : Suitable for sensitive substrates; yields >80% in DCM at room temperature .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for Sonogashira coupling reactions with this compound?

- Answer : Variables to standardize:

- Catalyst system : Use Pd(PPh₃)₂Cl₂/CuI with piperidine as a base.

- Substrate purity : Ensure bromine substitution is >95% (via HPLC) to avoid side reactions.

- Oxygen exclusion : Degas solvents to prevent palladium deactivation. Conflicting yields often arise from trace moisture or oxygen .

Methodological Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Molar ratio (acid:amine) | 1:1.8 | |

| Reaction solvent | THF (for amidation) | |

| Purification method | Recrystallization (ethanol/water) | |

| Docking grid size | 60 × 60 × 60 Å |

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.